![molecular formula C13H17ClN2O5S B14510256 S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine CAS No. 63346-58-7](/img/structure/B14510256.png)
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine typically involves multiple steps, including the introduction of the chloro, hydroxy, and carbamate groups. Common synthetic routes may include:
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxy group through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Carbamate Formation: Introduction of the carbamate group using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the chloro group to a hydroxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of the chloro group with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group may yield an amine or thiol derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine can be compared with other similar compounds to highlight its uniqueness:
S-[4-Chloro-3-hydroxy-2-({[(methyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with a methyl group instead of an isopropyl group.
S-[4-Chloro-3-hydroxy-2-({[(ethyl)oxy]carbonyl}amino)phenyl]-L-cysteine: Similar structure but with an ethyl group instead of an isopropyl group.
These comparisons can help identify the unique properties and potential advantages of this compound in various applications.
Propiedades
Número CAS |
63346-58-7 |
|---|---|
Fórmula molecular |
C13H17ClN2O5S |
Peso molecular |
348.80 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[4-chloro-3-hydroxy-2-(propan-2-yloxycarbonylamino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H17ClN2O5S/c1-6(2)21-13(20)16-10-9(4-3-7(14)11(10)17)22-5-8(15)12(18)19/h3-4,6,8,17H,5,15H2,1-2H3,(H,16,20)(H,18,19)/t8-/m0/s1 |
Clave InChI |
HKYYIFXVPNDGKA-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SC[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)OC(=O)NC1=C(C=CC(=C1O)Cl)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


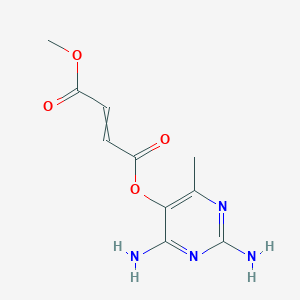
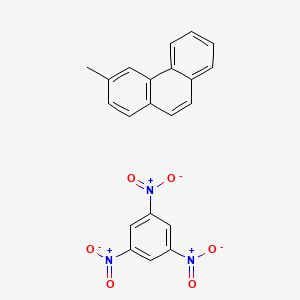

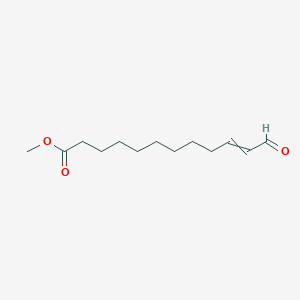
![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
![Phenol, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14510190.png)
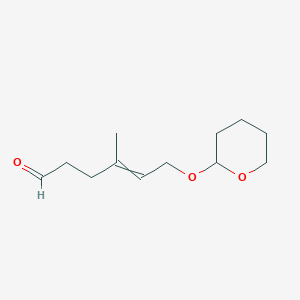
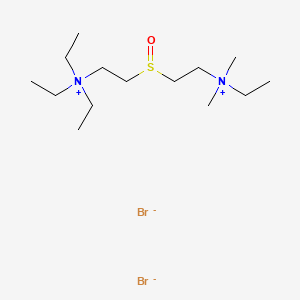

![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)

